2-(2,3-Dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyrimidine-3-carbaldehyde is a complex organic compound characterized by its unique structural features that combine elements of benzodioxin and imidazo[1,2-a]pyrimidine. This compound is notable for its potential applications in medicinal chemistry and pharmacology due to its diverse biological activities. The compound's IUPAC name reflects its intricate structure, which includes a benzodioxin moiety fused with an imidazo[1,2-a]pyrimidine ring.
The compound can be sourced from various chemical suppliers and databases, including BenchChem and PubChem, which provide detailed descriptions and chemical properties. Its chemical identifier is 891767-45-6, and it is cataloged in several chemical databases for research purposes .
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyrimidine-3-carbaldehyde falls under the category of heterocyclic compounds, specifically those containing nitrogen in their ring structures. It is classified as an aldehyde due to the presence of the carbaldehyde functional group.
The synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyrimidine-3-carbaldehyde typically involves several multi-step organic reactions. The general synthetic route can be broken down into three main stages:
The synthesis process requires careful control of reaction conditions such as temperature and pH to ensure high yields and selectivity for the desired product. Analytical techniques like NMR (Nuclear Magnetic Resonance) and HPLC (High-Performance Liquid Chromatography) are often employed to monitor reaction progress and purify the final compound.
The molecular structure of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyrimidine-3-carbaldehyde can be represented by its chemical formula . The compound features a complex arrangement that includes:
The compound can undergo several types of chemical reactions:
These reactions are significant in synthetic organic chemistry as they allow for further functionalization of the compound, potentially leading to derivatives with enhanced biological activity or different pharmacological profiles.
The mechanism of action for 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyrimidine-3-carbaldehyde involves its interaction with various biological targets:
Molecular Targets: The compound may interact with enzymes and receptors within biological pathways. These interactions can modulate enzyme activity or receptor signaling.
Pathways Involved: It has been shown to influence several biochemical pathways including signal transduction processes and gene expression regulation .
The physical properties of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyrimidine-3-carbaldehyde include:
Key chemical properties include:
These properties are essential for understanding how the compound behaves in different environments and its potential interactions in biological systems.
Due to its unique structure and potential pharmacological properties, 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyrimidine-3-carbaldehyde has been explored for various scientific applications including:
The construction of the imidazo[1,2-a]pyrimidine core represents a critical initial phase in synthesizing 2-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyrimidine-3-carbaldehyde. This bicyclic heteroaromatic system is typically assembled through cyclocondensation reactions between 2-aminopyrimidines and α-halocarbonyl compounds. Recent methodological advances emphasize atom-economical and waste-minimizing approaches under metal-free conditions, which avoid transition metal catalysts that could introduce pharmaceutically problematic contaminants. A particularly efficient route employs recyclable Brønsted acidic ionic liquids as catalysts, enabling solvent-free cyclization that proceeds with broad substrate scope and excellent yields (86–95%) [3].
The introduction of specific substituents at the C2 position requires careful precursor design. For the target compound, this involves pre-functionalization of the pyrimidine precursor with the 2,3-dihydro-1,4-benzodioxin-6-yl moiety prior to annulation. Alternative approaches include post-cyclization coupling strategies, though these often suffer from reduced regioselectivity. Key synthetic challenges include maintaining the reactivity balance between the electron-deficient pyrimidine ring and the benzodioxin component, which exhibits distinct electronic properties. The following table summarizes critical molecular descriptors of the core structure derived from computational analysis:
Table 1: Computational Molecular Descriptors for Imidazo[1,2-a]pyrimidine-3-carbaldehyde Core
Parameter | Value | Significance |
---|---|---|
Molecular Formula | C₇H₅N₃O | Base framework composition |
Molecular Weight | 147.13 g/mol | Mass spectrometry validation |
Topological Polar Surface Area (TPSA) | 47.26 Ų | Predicts membrane permeability |
Partition Coefficient (LogP) | 0.5418 | Hydrophobicity indicator |
Hydrogen Bond Acceptors | 4 | Solubility and binding interactions |
Rotatable Bonds | 1 | Conformational flexibility |
Source: Computational data derived from
The installation of the 3-carbaldehyde functionality constitutes a pivotal transformation in the synthetic sequence, achieved with high regioselectivity via the Vilsmeier-Haack reaction. This electrophilic formylation method utilizes the Vilsmeier reagent – formed in situ from phosphoryl chloride (POCl₃) and dimethylformamide (DMF) – to functionalize the electron-rich C3 position of the imidazo[1,2-a]pyrimidine scaffold. The reaction proceeds through an initial adduct formation at the most nucleophilic site (typically C3), followed by hydrolysis during workup to yield the aldehyde functionality .
Optimization studies reveal critical parameters governing this transformation:
This method delivers the aldehyde group with exceptional regiocontrol (>98% selectivity at C3) due to the inherent electronic bias of the fused heterocyclic system, where C3 exhibits greater electron density than C5 or C7 positions. The resulting aldehyde group serves as a versatile handle for downstream derivatization through condensation, reduction, or nucleophilic addition reactions, which is particularly valuable in pharmaceutical intermediate synthesis.
Table 2: Optimization Parameters for Vilsmeier-Haack Formylation
Variable | Optimal Condition | Yield Impact |
---|---|---|
POCl₃:DMF Ratio | 1.2:1.5 eq | 92% yield |
Temperature Profile | 0–5°C → 60°C | 89% vs 72% at rt |
Reaction Time | 4–6 hours | <2% overreaction |
Quenching pH | Neutral (7–8) | 95% aldehyde integrity |
Solvent | Excess DMF | Avoids dilution effects |
The incorporation of the 2,3-dihydro-1,4-benzodioxin-6-yl group at the C2 position requires strategic bond formation between the heterocyclic core and the benzodioxin system. Two principal methodologies have been developed:
Direct C-C Coupling: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Stille reactions) between halogenated imidazopyrimidine precursors (iodo or bromo at C2) and 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine. While effective, this route necessitates rigorous metal removal protocols to meet pharmaceutical purity standards.
Cyclative Functionalization: A more efficient approach involves constructing the benzodioxin system after establishing the C2-aryl connection. This begins with 2-(2,3-dihydro-1,4-benzodioxin-6-yl) precursors featuring ortho-dihalo or hydroxy-halo substituents, which undergo base-mediated cyclization after imidazopyrimidine formation. Metal-free conditions using potassium carbonate in dipolar aprotic solvents (DMSO, 120°C) achieve ring closure in 85–90% yield without transition metals [3].
Critical advances in solvent-free methodology have demonstrated exceptional efficiency for analogous systems. Under Brønsted acidic ionic liquid catalysis, the annulation proceeds through activation of carbonyl groups, facilitating nucleophilic attack by the benzodioxin-amine functionality. This approach achieves 93% conversion within 2 hours while generating minimal waste, aligning with green chemistry principles [3]. The benzodioxin ring's electron-donating character significantly influences the electron density distribution across the fused heterocycle, which is verifiable through NMR chemical shift perturbations – particularly the deshielding of C5 proton (δ 8.25–8.35 ppm) in the final compound compared to unsubstituted imidazo[1,2-a]pyrimidine-3-carbaldehyde (δ 7.98 ppm).
Table 3: Comparison of Benzodioxin Integration Strategies
Method | Conditions | Yield (%) | Purity Concerns |
---|---|---|---|
Suzuki Cross-Coupling | Pd(PPh₃)₄, K₂CO₃, toluene/EtOH, 80°C | 75–82 | Residual Pd (15–30 ppm) |
Metal-Free Cyclization | K₂CO₃, DMSO, 120°C | 85–90 | Inorganic salts |
Solvent-Free Ionic Liquid | [BSO₃HMIm][OTf], 100°C, 2h | 88–93 | None detectable |
Source: Methodologies adapted from [3] with modifications for benzodioxin systems
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7